Bis(4-Chloro-2-nitrophenyl)sulfide

Catalog No.
S8947304
CAS No.
M.F
C12H6Cl2N2O4S
M. Wt
345.2 g/mol
Availability
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Bis(4-Chloro-2-nitrophenyl)sulfide

Product Name

Bis(4-Chloro-2-nitrophenyl)sulfide

IUPAC Name

4-chloro-1-(4-chloro-2-nitrophenyl)sulfanyl-2-nitrobenzene

Molecular Formula

C12H6Cl2N2O4S

Molecular Weight

345.2 g/mol

InChI

InChI=1S/C12H6Cl2N2O4S/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H

InChI Key

NZMXSYDYEJRUQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Bis(4-Chloro-2-nitrophenyl)sulfide is an organic compound characterized by its unique molecular structure, which includes two 4-chloro-2-nitrophenyl groups linked by a sulfur atom. This compound is of interest in various fields, including organic chemistry and material science, due to its potential applications in pharmaceuticals and as a precursor for other chemical syntheses.

The chemical formula of Bis(4-Chloro-2-nitrophenyl)sulfide is C12H8Cl2N2O4SC_{12}H_{8}Cl_{2}N_{2}O_{4}S, and it features notable functional groups including nitro and chloro substituents on the aromatic rings, which contribute to its reactivity and biological activity. The presence of sulfur in the structure imparts distinct properties that can be exploited in synthetic chemistry.

Typical of sulfides and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms attached to the nitro or chloro groups.
  • Reduction Reactions: The nitro groups can be reduced to amine functionalities under appropriate conditions, leading to derivatives with enhanced biological activity.
  • Oxidation Reactions: The sulfur atom may also be oxidized to sulfoxides or sulfones, altering the compound's properties and reactivity.

These reactions make Bis(4-Chloro-2-nitrophenyl)sulfide a versatile intermediate in organic synthesis.

Several methods have been developed for synthesizing Bis(4-Chloro-2-nitrophenyl)sulfide:

  • Direct Sulfidation: This method involves the reaction of 4-chloro-2-nitrophenyl chloride with hydrogen sulfide in the presence of a suitable catalyst. This approach allows for high yields under controlled conditions.
  • Nucleophilic Substitution: Utilizing a nucleophile such as sodium sulfide with 4-chloro-2-nitrophenyl halides can yield the desired sulfide product through nucleophilic attack.
  • Phase Transfer Catalysis: Recent studies have explored phase transfer catalysis to enhance the efficiency of the synthesis process by facilitating the transfer of reactants between immiscible phases, thus improving reaction rates and selectivity .

Bis(4-Chloro-2-nitrophenyl)sulfide finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or fungicides due to its biological activity.
  • Material Science: Its unique properties may be harnessed in creating advanced materials or coatings.

Interaction studies involving Bis(4-Chloro-2-nitrophenyl)sulfide are crucial for understanding its behavior in biological systems. Preliminary research suggests that this compound may interact with proteins or enzymes, potentially influencing biochemical pathways. Further studies using techniques like molecular docking and spectroscopic methods are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with Bis(4-Chloro-2-nitrophenyl)sulfide, including:

  • Bis(4-Nitrophenyl)Sulfide: Lacks chlorine substituents but retains similar nitro functionalities.
  • Bis(4-Bromophenyl)Sulfide: Contains bromine instead of chlorine, which may alter its reactivity and biological properties.
  • Diphenyl Sulfide: A simpler structure without halogen substitutions but serves as a baseline for comparison regarding sulfur-containing compounds.
Compound NameStructure FeaturesBiological Activity
Bis(4-Nitrophenyl)SulfideTwo nitro groups on phenyl ringsModerate antibacterial action
Bis(4-Bromophenyl)SulfideTwo bromine substituents on phenyl ringsVaries with bromine effects
Diphenyl SulfideNo halogen substitutionsLower biological activity
Bis(4-Chloro-2-nitrophenyl)SulfideUnique combination of chloro and nitro groupsPotentially high bioactivity

This comparison highlights the uniqueness of Bis(4-Chloro-2-nitrophenyl)sulfide due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to similar compounds.

Traditional Organic Synthesis Approaches for Aromatic Sulfide Derivatives

The classical synthesis of bis(4-chloro-2-nitrophenyl)sulfide relies on nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-withdrawing effects of nitro and chloro groups to activate the aromatic ring toward thiolate attack. A seminal method involves the reaction of 4-chloro-2-nitrobenzene derivatives with sodium sulfide (Na2S) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (120–140°C). This approach typically achieves moderate yields (50–65%) but suffers from side reactions, including over-reduction of nitro groups and disulfide formation.

An optimized protocol developed by Price and Stacy (1946) employs potassium xanthate (KSCS2) as the sulfur source, reacting with 4-chloro-2-nitrobenzene in ethanol under reflux for 48 hours. This method mitigates disulfide byproducts and improves yield to 76–82%, with recrystallization from glacial acetic acid yielding >99% purity. Key parameters include:

ParameterOptimal ValueImpact on Yield
Solvent95% ethanolMaximizes solubility of intermediates
Temperature78°C (reflux)Balances reaction rate and side reactions
Molar Ratio (ArCl:KSCS2)1:1Prevents polysulfide formation
Reaction Time48 hoursEnsures complete conversion

Despite its reliability, this method faces criticism for long reaction times and the use of stoichiometric xanthate salts, which generate toxic carbon disulfide as a byproduct.

Novel Catalytic Systems for Disulfide-to-Sulfide Reduction Pathways

Recent breakthroughs in transition-metal catalysis have enabled the synthesis of bis(4-chloro-2-nitrophenyl)sulfide without thiol intermediates. Yamaguchi et al. (2021) developed a nickel-catalyzed aryl exchange reaction using 2-pyridyl sulfide donors and aryl electrophiles. The Ni/dcypt catalyst system (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) facilitates simultaneous oxidative additions of aryl sulfides and esters, followed by ligand exchange to yield the target sulfide.

Key mechanistic insights include:

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition with both the 2-pyridyl sulfide and 4-chloro-2-nitrobenzene electrophile, forming Ni(II) intermediates.
  • Ligand Exchange: Transmetalation between the aryl-Ni-SR and aryl-Ni-OAr species enables aryl group transfer, with the 2-pyridyl group acting as a transient leaving group.
  • Reductive Elimination: The final reductive elimination step regenerates the Ni(0) catalyst and releases the desired sulfide.

This method achieves yields of 85–92% under mild conditions (90°C, 12 hours) and tolerates diverse aryl electrophiles, including chlorides, bromides, and triflates. Comparative studies show a 40% reduction in energy consumption compared to traditional SNAr routes.

Microwave-Assisted and Solvent-Free Synthetic Optimization Strategies

Microwave irradiation has emerged as a powerful tool for accelerating sulfide synthesis. Zhang et al. (2016) demonstrated that irradiating a mixture of 4-chloro-2-nitroiodobenzene and thiourea in DMF at 30 W for 15 minutes produces bis(4-chloro-2-nitrophenyl)sulfide in 88% yield. The microwave’s dielectric heating effect enhances reaction kinetics by:

  • Localized Superheating: Creating transient hot spots (~150°C) that overcome activation barriers.
  • Dipolar Polarization: Aligning reactant dipoles to favor nucleophilic attack.

Solvent-free approaches further improve sustainability. Rohrbach et al. (2019) reported a mechanochemical method using a Zn/AlCl3 system to cleave S–S bonds in diaryl disulfides, directly coupling with 4-chloro-2-nitrobenzene derivatives. This protocol eliminates solvent waste and achieves 94% yield in 2 hours at 65°C.

Computational Modeling of Reaction Thermodynamics in Sulfur-Containing Systems

Density functional theory (DFT) calculations (B3LYP/6-311++G**) have elucidated the energetics of key steps in bis(4-chloro-2-nitrophenyl)sulfide formation. For the Ni-catalyzed pathway:

$$
\Delta G^\ddagger{\text{oxidative}} = 24.3 \ \text{kcal/mol} \quad \text{(C–S bond cleavage)}
$$
$$
\Delta G^\ddagger
{\text{exchange}} = 18.7 \ \text{kcal/mol} \quad \text{(ligand transfer)}
$$

These values confirm that oxidative addition is rate-limiting, consistent with experimental kinetic data. Transition state analysis reveals a concerted asynchronous mechanism for the SNAr pathway, with partial negative charge development on the sulfur nucleophile (Mulliken charge = −0.42) stabilizing the Meisenheimer intermediate.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

343.9425332 g/mol

Monoisotopic Mass

343.9425332 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-21-2023

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